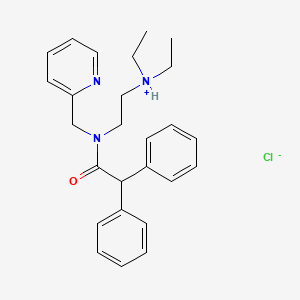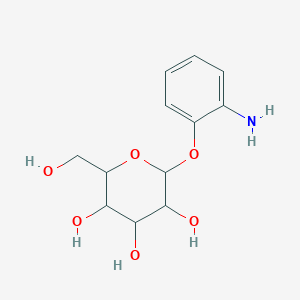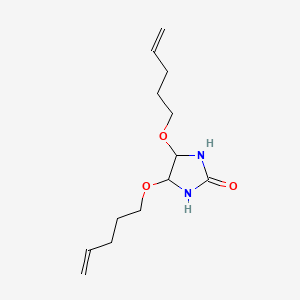
Stearic acid diethanolamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stearic acid diethanolamine salt is a compound formed by the reaction of stearic acid and diethanolamine. It is a nonionic surfactant widely used in various industries due to its excellent emulsifying, lubricating, thickening, and cleansing properties . This compound is soluble in water and general organic solvents, forming gels in aqueous solutions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid diethanolamine salt typically involves the direct heating of stearic acid and diethanolamine. The reaction is carried out under vacuum conditions to remove trace water, followed by the addition of a basic catalyst to facilitate the ammonolysis reaction . The reaction conditions are mild, and the equipment used is relatively simple, making this method cost-effective and energy-efficient .
Industrial Production Methods
In industrial settings, the synthesis can also be performed using methyl stearate and diethanolamine under reduced pressure. This method yields a higher purity product but involves more complex technological operations and the use of flammable and explosive methyl alcohol . The final product is obtained by evaporating and removing n-butyl alcohol under vacuum conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Stearic acid diethanolamine salt undergoes various chemical reactions, including:
Amidation: Reaction with ethanolamine to form stearoylethanolamide.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Esterification: Involves alcohols and acidic catalysts like sulfuric acid.
Major Products
Stearoylethanolamide: Formed from amidation reactions.
Esters: Formed from esterification reactions.
Wissenschaftliche Forschungsanwendungen
Stearic acid diethanolamine salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of stearic acid diethanolamine salt involves its surfactant properties. It reduces surface tension, allowing for better mixing and emulsification of different substances . The compound dissociates into diethanolamine and stearic acid, which interact with molecular targets to exert their effects . The presence of Brønsted acid sites in catalysts enhances the amidation reactions, leading to the formation of stearoylethanolamide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stearoylethanolamide: Formed from the amidation of stearic acid and ethanolamine.
Diethanolamide stearate: Another derivative of stearic acid and diethanolamine.
Uniqueness
Stearic acid diethanolamine salt is unique due to its excellent emulsifying, lubricating, and thickening properties, making it indispensable in various industrial and cosmetic applications . Its ability to form gels in water and dissolve in organic solvents further enhances its versatility .
Eigenschaften
CAS-Nummer |
2717-16-0 |
|---|---|
Molekularformel |
C18H36O2.C4H11NO2 C22H47NO4 |
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h2-17H2,1H3,(H,19,20);5-7H,1-4H2 |
InChI-Schlüssel |
RZEWIYUUNKCGKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Verwandte CAS-Nummern |
38455-64-0 68444-28-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)





![Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B13776673.png)

![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)


